molecular formula C9H7F2NO3 B2656958 2-[(2,4-Difluorophenyl)formamido]acetic acid CAS No. 918157-04-7

2-[(2,4-Difluorophenyl)formamido]acetic acid

Cat. No. B2656958
CAS RN: 918157-04-7
M. Wt: 215.156
InChI Key: JHPSRKOZCSKFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2,4-Difluorophenyl)formamido]acetic acid” is a chemical compound with the formula C9H7F2NO3 . It is a compound that is used for research purposes .


Molecular Structure Analysis

The molecular weight of “2-[(2,4-Difluorophenyl)formamido]acetic acid” is 215.15 . The molecular formula is C9H7F2NO3 .


Physical And Chemical Properties Analysis

The physical form of “2-[(2,4-Difluorophenyl)formamido]acetic acid” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Novel Compound Synthesis

The bifunctional formyl-acid, related to the structure of 2-[(2,4-Difluorophenyl)formamido]acetic acid, was utilized to prepare novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides through a one-pot reaction under Ugi conditions, showcasing moderate to excellent yields. This highlights its role in generating unique chemical structures with potential applications in pharmaceuticals and materials science (Ghandi et al., 2010).

Synthesis Methodology Improvement

A new method for synthesizing (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids was developed, based on a sequence of chemical reactions. This improved procedure allows for higher yields compared to traditional methods, demonstrating the compound's utility in refining synthetic chemical processes (López et al., 2000).

Biomass Conversion Research

Research on the conversion of wheat straw into formic acid in NaVO3–H2SO4 aqueous solution with molecular oxygen explored the efficiency of producing formic and acetic acids from lignocellulosic biomass. This study provides insights into sustainable chemical production from biomass, indicating the broader applicability of acetic acid derivatives in green chemistry (Niu et al., 2015).

Reduction Reactions and Chemical Analysis

Vinamidinium salts, derived from substituted acetic acids and formamides, were prepared and subjected to novel reduction reactions. The study of these reactions contributes to our understanding of chemical reaction mechanisms and the development of new synthetic methods (Davies et al., 2001).

Safety and Hazards

The safety information available indicates that “2-[(2,4-Difluorophenyl)formamido]acetic acid” is a warning signal word . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

2-[(2,4-difluorobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c10-5-1-2-6(7(11)3-5)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPSRKOZCSKFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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